

A Comparative Analysis of Haplogroup O-M122 Frequencies Across Diverse Populations

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Compound of Interest

Compound Name: M122

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Haplogroup O-**M122**, a major lineage of the human Y-chromosome, is a significant genetic marker for tracing the paternal ancestry of a vast portion of the global population, particularly in East and Southeast Asia. Understanding its distribution is crucial for research in population genetics, anthropology, and disease association studies. This guide provides a comparative overview of the frequency of Haplogroup O-**M122** in various populations, details the experimental methodologies used for its identification, and illustrates its phylogenetic context.

Data Presentation: Frequency of Haplogroup O-M122

The prevalence of Haplogroup O-**M122** and its subclades varies significantly among different ethnic and geographic groups. The following table summarizes the frequency of this haplogroup in a selection of populations, based on data from several key studies.

Population	Region/Country	Frequency (%)	Source
Han, Changting	Fujian, China	74.3%	Wen et al. (2004c)[1]
Han, Pinghua-speaking	Guangxi, China	29.7%	Gan et al. (2008)[2]
Northern Han	China	52.06%	Shi et al. (2005)[3]
Southern Han	China	53.72%	Shi et al. (2005)[3]
Manchu	China	~40%	[1]
Korean	Korea	~40-43%	[1]
Japanese	Japan	16-20%	[2]
Vietnamese	Vietnam	~40-44%	[1]
Filipino	Philippines	~33.3%	[1]
Malaysian	Malaysia	10.5-55.6%	[1]
Tibetan	Qinghai, China	10%	[1]
Tibetan	Yunnan, China	45%	[1]
Yi	Yunnan, China	20-44%	[1]
Zhuang	China	~25%	[2]
Indonesian	Indonesia	~25%	[2]
Nishi	Arunachal Pradesh, India	94%	[1]
Adi	Arunachal Pradesh, India	89%	[1]
Apatani	Arunachal Pradesh, India	82%	[1]
Naga	India	76%	[2]
Garo	Meghalaya, India	59.2%	[2]
Khasi	Meghalaya, India	31.7%	[2]

Tamang	Nepal	86.7%	[1]
Newar	Nepal	21.2%	[1]
Kathmandu (general pop.)	Nepal	20.8%	[1]

Experimental Protocols

The determination of Y-chromosome haplogroups, including O-**M122**, is primarily based on the identification of specific Single Nucleotide Polymorphisms (SNPs) on the non-recombining portion of the Y-chromosome. The foundational methods for this genotyping are Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or direct sequencing.

Featured Experimental Protocol: Shi et al. (2005)

A pivotal study in understanding the distribution of O-**M122** is "Y-Chromosome Evidence of Southern Origin of the East Asian–Specific Haplogroup O3-**M122**" by Shi et al., published in The American Journal of Human Genetics. The methodologies employed in this study for haplogroup determination are outlined below.

1. Sample Collection and DNA Extraction:

- Unrelated male samples were collected from 40 populations across East Asia.
- Genomic DNA was extracted from blood samples using standard procedures.

2. Y-Chromosome SNP Genotyping:

- A hierarchical approach was used, initially typing for the **M122** SNP to identify individuals belonging to Haplogroup O-**M122** (referred to as O3-**M122** in the paper).
- Genotyping was performed using both PCR-RFLP and direct sequencing methods to ensure accuracy.
- Individuals positive for **M122** were subsequently typed for a panel of 12 downstream SNPs to identify subclades.

3. PCR-RFLP for **M122**:

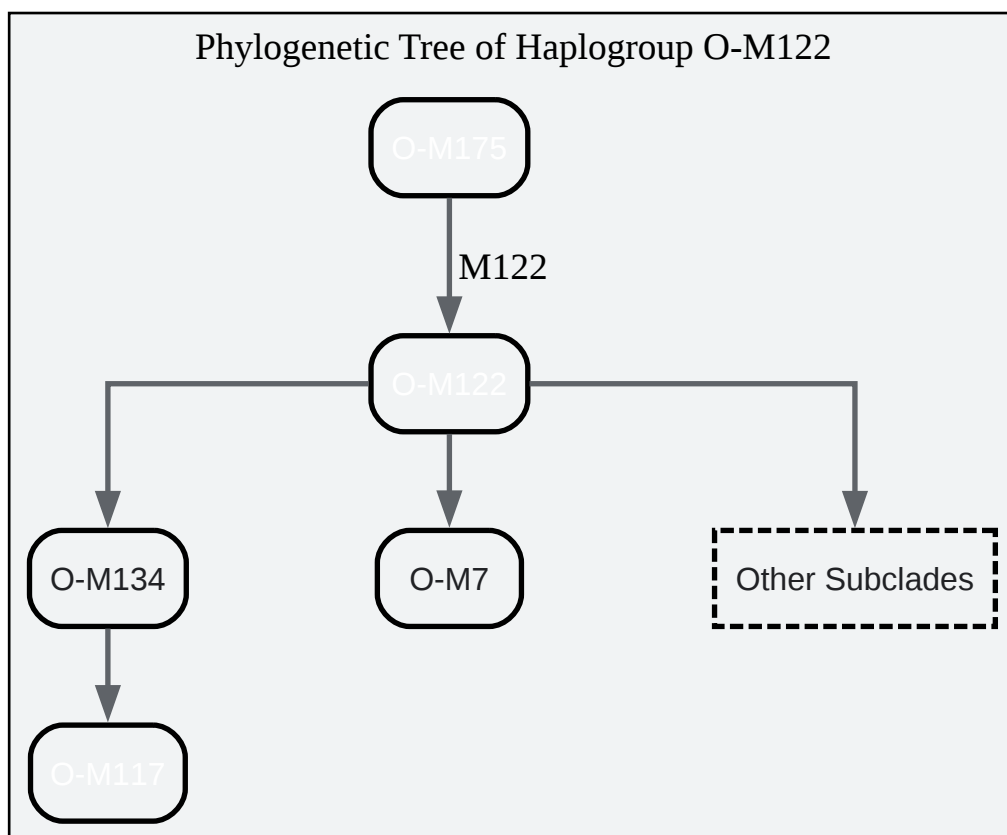
- **Primer Design:** Specific primers are designed to amplify a short fragment of the Y-chromosome containing the **M122** SNP.
- **PCR Amplification:** The designed primers are used to amplify the target DNA sequence from each sample. A typical PCR reaction mixture includes the DNA template, primers, Taq polymerase, dNTPs, and a buffer solution. The reaction is carried out in a thermal cycler with specific temperature cycles for denaturation, annealing, and extension.
- **Restriction Enzyme Digestion:** The amplified PCR product is then incubated with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence. The **M122** mutation either creates or abolishes a recognition site for a specific enzyme.
- **Gel Electrophoresis:** The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern on the gel indicates the presence or absence of the **M122** SNP. For example, if the mutation creates a cutting site, two smaller bands will be observed in individuals with the haplogroup, while a single larger band will be present in those without it.

4. Direct Sequencing:

- For confirmation and for genotyping SNPs where a suitable restriction enzyme is not available, direct sequencing of the PCR product is performed.
- The amplified DNA fragment is sequenced using the Sanger sequencing method. The resulting DNA sequence is then compared to a reference sequence to identify the nucleotide at the **M122** position and other SNP locations.

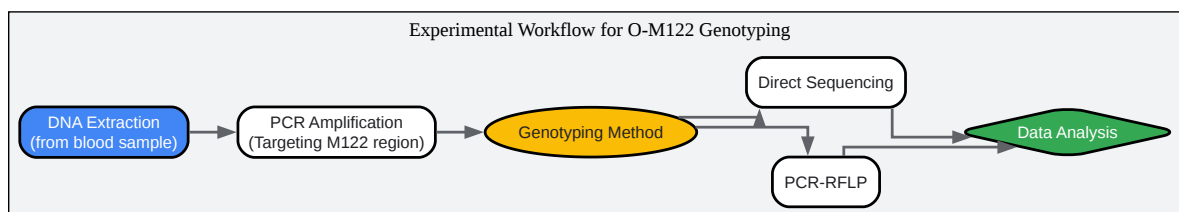
Mandatory Visualization

The following diagrams illustrate the phylogenetic context of Haplogroup O-**M122** and a generalized workflow for its identification.



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Caption: Phylogenetic relationship of Haplogroup O-**M122**.



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Caption: Generalized workflow for Haplogroup O-**M122** identification.

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